molecular formula C11H15NO4S B1284140 Boc-(R)-2-Thienylglycine CAS No. 74562-03-1

Boc-(R)-2-Thienylglycine

Cat. No. B1284140
CAS RN: 74562-03-1
M. Wt: 257.31 g/mol
InChI Key: CFAJOXPICRIMCA-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-(R)-2-Thienylglycine is a derivative of glycine, which is the simplest amino acid. The Boc group (tert-butoxycarbonyl) is a common protecting group used in peptide synthesis to protect the amino functionality. The (R)-2-thienyl moiety indicates that the compound has a chiral center with an R-configuration and a thiophene ring as a substituent. This compound is of interest in the synthesis of peptides and in the study of asymmetric synthesis methods.

Synthesis Analysis

The synthesis of Boc-protected α-arylglycines, which are structurally related to Boc-(R)-2-Thienylglycine, can be achieved through various synthetic routes. One approach involves the reaction of diethyl N-Boc-iminomalonate with organomagnesium reagents to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another method includes the enantiospecific synthesis of Boc-protected aminoglycines from (S)-benzyloxycarbonyl-serine or through the resolution of corresponding amides or methyl esters using enzymes like papain . These methods highlight the versatility and creativity in the synthesis of Boc-protected amino acids.

Molecular Structure Analysis

The molecular structure of Boc-(R)-2-Thienylglycine would consist of a glycine backbone with a Boc group protecting the amino group and a 2-thienyl group attached to the alpha carbon. The R-configuration of the chiral center is crucial for the biological activity of the compound, as it can influence the interaction with enzymes and receptors. The presence of the thiophene ring suggests potential aromatic interactions and electronic effects that could be significant in the compound's reactivity and physical properties.

Chemical Reactions Analysis

Boc-(R)-2-Thienylglycine can participate in various chemical reactions typical of Boc-protected amino acids. For instance, the Boc group can be removed under acidic conditions, allowing the amino group to engage in peptide bond formation . The aryl side chain could also undergo electrophilic substitution reactions or serve as a ligand in metal-catalyzed transformations. The synthesis of polypeptoids from N-substituted glycine N-thiocarboxyanhydrides (NTAs) demonstrates the reactivity of glycine derivatives in forming polymers with potential hydrophilic and hydrophobic properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of Boc-(R)-2-Thienylglycine would be influenced by both the protecting group and the aryl substituent. The Boc group increases the steric bulk and provides protection from nucleophilic attack, which is essential during peptide synthesis. The thiophene ring contributes to the compound's hydrophobicity and may affect its solubility in organic solvents. The chiral center could lead to optical activity, which is an important consideration in the synthesis of enantiopure compounds, as demonstrated by the high enantioselectivity achieved in the synthesis of related α-arylglycines .

Scientific Research Applications

  • Chemoselective BOC Protection of Amines

    • Field : Organic Chemistry
    • Application : BOC protection is a method used in organic chemistry to protect amines. The BOC group is added to the amine, preventing it from reacting during subsequent steps of a synthesis .
    • Method : A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions .
    • Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • N-Boc Deprotection

    • Field : Organic Chemistry
    • Application : The Boc group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .
    • Method : An efficient and sustainable method for N-Boc deprotection by means of a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES), which is used as a reaction medium plus catalyst .
    • Results : The adopted conditions allow the deprotection of a wide variety of N-Boc derivatives in excellent yields .
  • Green and Eco-friendly BOC Protection

    • Field : Green Chemistry
    • Application : This method provides an eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols .
    • Method : The process is carried out in catalyst and solvent-free media under mild reaction conditions . This protocol does not require any water quenches, solvent separations, and purification steps, such as recrystallization and column chromatography .
    • Results : The products were confirmed by 1 H, 13 C NMR, IR spectroscopy, and in some cases, elemental analysis .
  • Research Chemicals

    • Field : Pharmacology
    • Application : Research chemicals, including Boc-protected compounds, have facilitated the identification of novel drug targets, the development of more effective medications, and the understanding of drug metabolism and toxicity .
    • Method : Research chemicals are used in various ways depending on the specific field of study . They may be used in high-throughput screening, hit-to-lead optimization, fragment-based drug discovery, and structure-activity relationship (SAR) studies .
    • Results : Research chemicals have already yielded promising applications and groundbreaking discoveries in various fields .
  • Advanced Lithographic Applications

    • Field : Material Science
    • Application : t-Butyloxycarbonyl (t-BOC) blocked compounds based on the protection of phenolic groups, e.g., poly-4-hydroxystyrene derivatives, Bisphenol A type dissolution inhibitors, or onium salt photoacid generators, have found widespread research interest for photoresist systems with excellent photosensitivity and high resolution power .
    • Method : The protecting group is imagewise cleaved from the polymer through a strong non-nucleophilic acid produced by a radiation-sensitive photoacid generator (PAG) to yield free phenolic functionalities .
    • Results : Excellent results with respect to resolution and photospeed have been reported even at an early stage of this development .
  • Environmentally Conscious In-Water Peptide Synthesis

    • Field : Green Chemistry
    • Application : This method provides an environmentally balanced method of peptide synthesis, focusing on developing organic solvent-free synthetic methods using water, an environmentally friendly solvent .
    • Method : The most common building blocks in this peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents .
    • Results : This approach seeks to shift peptide synthesis towards more eco-friendly practical approaches .

Safety And Hazards

While specific safety and hazard information for “Boc-®-2-Thienylglycine” was not found, general safety practices for handling chemicals should be followed. This includes reading labels and the applicable Material Safety Data Sheet (MSDS) before use, storing upright and using in well-ventilated, secure areas away from pedestrian or vehicle thoroughfare, and wearing safety shoes and gloves when handling cylinders .

Future Directions

The future directions for “Boc-®-2-Thienylglycine” and similar compounds could involve further exploration of their synthesis, properties, and applications in organic synthesis . The development of more efficient and selective methods for the protection and deprotection of amines could also be a focus of future research .

properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-thiophen-2-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-11(2,3)16-10(15)12-8(9(13)14)7-5-4-6-17-7/h4-6,8H,1-3H3,(H,12,15)(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAJOXPICRIMCA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00575329
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(R)-2-Thienylglycine

CAS RN

74562-03-1
Record name (2R)-[(tert-Butoxycarbonyl)amino](thiophen-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00575329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.